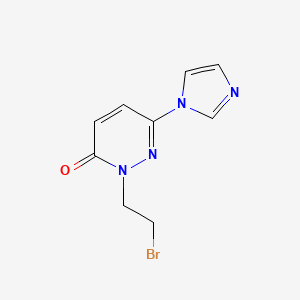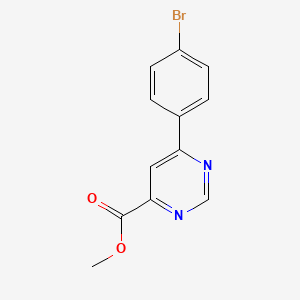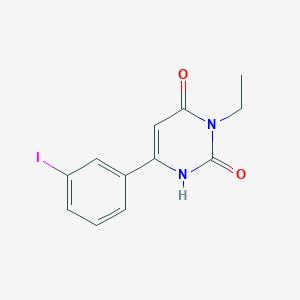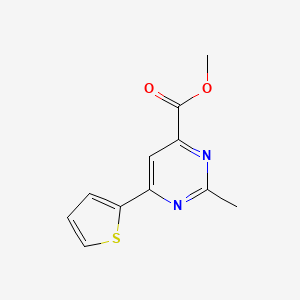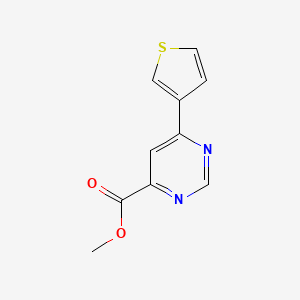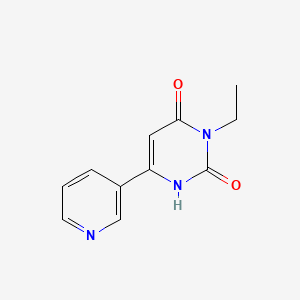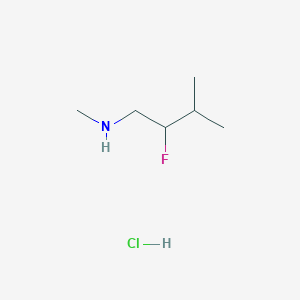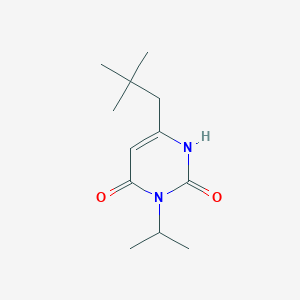![molecular formula C12H10F3N B1484439 1-[2-metil-3-(trifluorometil)fenil]-1H-pirrol CAS No. 2003663-61-2](/img/structure/B1484439.png)
1-[2-metil-3-(trifluorometil)fenil]-1H-pirrol
Descripción general
Descripción
The compound “1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole” is a pyrrole derivative. Pyrroles are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . It is known for its high electronegativity and the ability to enhance the biological activity of organic compounds .
Aplicaciones Científicas De Investigación
Medicina: Potencial como fármaco antineoplásico
El grupo trifluorometil en compuestos como 1-[2-metil-3-(trifluorometil)fenil]-1H-pirrol se ha asociado con una mayor potencia farmacológica. Específicamente, puede mejorar la eficacia de los fármacos dirigidos a las enzimas transcriptasas inversas, que son cruciales en el tratamiento de enfermedades como el VIH . La presencia de este grupo puede disminuir el pKa de los carbamatos cíclicos, facilitando las interacciones clave de enlace de hidrógeno con las proteínas diana y potencialmente conduciendo a agentes antineoplásicos más efectivos.
Agricultura: Desarrollo de herbicidas
En el sector agrícola, el grupo trifluorometil es reconocido por su papel en el desarrollo de herbicidas. Los compuestos con este grupo se han utilizado para controlar las malas hierbas clave en los cultivos de cereales, aunque se requiere una gestión cuidadosa para evitar daños a los cultivos . La similitud estructural sugiere que this compound podría explorarse por sus propiedades herbicidas, ofreciendo potencialmente una nueva herramienta para el control de malezas.
Ciencia de los materiales: Aplicaciones de ingeniería
El grupo trifluorometil se utiliza ampliamente en la ingeniería de materiales, incluso en el desarrollo de agentes de transferencia térmica, tensioactivos y membranas . Las propiedades únicas que confiere este grupo, como la mayor estabilidad térmica y resistencia química, podrían convertir a this compound en un compuesto valioso en la creación de materiales avanzados para diversas aplicaciones industriales.
Ciencia ambiental: Actividades antimicrobianas y antioxidantes
Las investigaciones han demostrado que los compuestos con el grupo trifluorometil pueden exhibir actividades antimicrobianas de amplio espectro y actividades antioxidantes moderadas a buenas . Esto sugiere que this compound podría investigarse para aplicaciones ambientales, como en el tratamiento del agua o como agente conservante en productos expuestos a la contaminación microbiana.
Química analítica: Análisis cromatográfico
En química analítica, los compuestos del grupo trifluorometil se utilizan a menudo como patrones en métodos cromatográficos, como HPLC-UV y MS/MS, para la determinación de analitos en matrices complejas . Las características estructurales de this compound podrían convertirlo en un candidato para su uso como patrón de referencia o en el desarrollo de nuevas metodologías analíticas.
Farmacología: Modulación de la actividad del receptor
Los compuestos que contienen el grupo trifluorometil se han estudiado por sus efectos farmacológicos, incluidos los efectos ansiolíticos y antiagresivos, así como la modulación de la actividad del receptor . Esto indica que this compound podría ser de interés en la investigación farmacológica, particularmente en el estudio de las interacciones receptor-ligando y el desarrollo de nuevos agentes terapéuticos.
Mecanismo De Acción
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
It is known that indole derivatives, which share structural similarities with this compound, can affect a variety of biological activities .
Pharmacokinetics
The trifluoromethyl group in similar compounds has been found to play a significant role in pharmaceuticals .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the trifluoromethyl group in similar compounds plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Análisis Bioquímico
Biochemical Properties
1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole may interact with proteins involved in cell signaling pathways, affecting their function and downstream effects .
Cellular Effects
The effects of 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . By altering the activity of key proteins in this pathway, 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole can impact cell proliferation and survival. Furthermore, this compound may influence the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . For instance, the compound may inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . Additionally, 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as modulation of specific biochemical pathways without causing significant toxicity . At higher doses, the compound can induce toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in normal physiological functions . Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on the organism .
Metabolic Pathways
1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and biotransformation . The compound may undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can have different biological activities . These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active or passive transport mechanisms and may accumulate in specific cellular compartments or tissues . The distribution of 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole can influence its localization and activity within the cell, affecting its overall biological effects .
Subcellular Localization
The subcellular localization of 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of 1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole can also affect its interactions with other biomolecules and its overall impact on cellular processes .
Propiedades
IUPAC Name |
1-[2-methyl-3-(trifluoromethyl)phenyl]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N/c1-9-10(12(13,14)15)5-4-6-11(9)16-7-2-3-8-16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTOWBPAIZYJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



